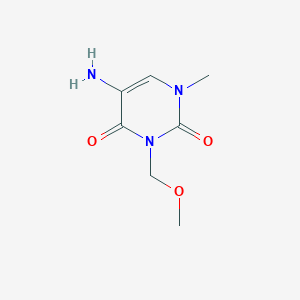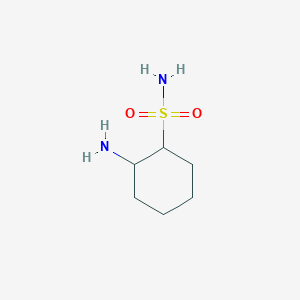
2-Aminocyclohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocyclohexane-1-sulfonamide is an organosulfur compound characterized by the presence of an amino group and a sulfonamide group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclohexane-1-sulfonamide typically involves the reaction of cyclohexylamine with sulfonyl chloride in the presence of a base. This method is effective due to the high reactivity of primary amines with sulfonyl chlorides . Another efficient method involves the NH4I-mediated amination of sodium sulfinates .
Industrial Production Methods: Industrial production of sulfonamides often employs metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids . These methods are favored for their efficiency and ability to tolerate a wide range of functional groups.
Chemical Reactions Analysis
Types of Reactions: 2-Aminocyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexane-1-sulfonic acid.
Reduction: Cyclohexylamine.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
2-Aminocyclohexane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Aminocyclohexane-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Sulfonamides: Such as sulfanilamide and sulfamethoxazole.
Sulfinamides and Sulfenamides: Structurally similar but differ in oxidation states and reactivity.
Uniqueness: 2-Aminocyclohexane-1-sulfonamide is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other sulfonamides. This uniqueness can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-aminocyclohexane-1-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10) |
InChI Key |
VYECHIIVAZFIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)

![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![2-[(2-Methylphenyl)methyl]oxirane](/img/structure/B13188637.png)

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)

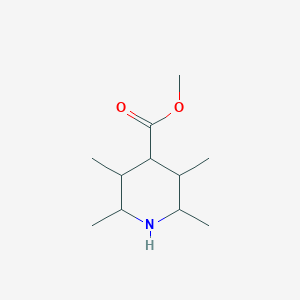
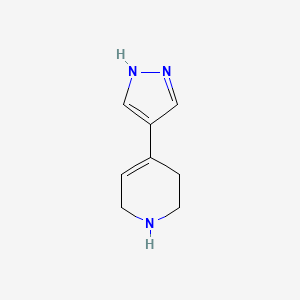
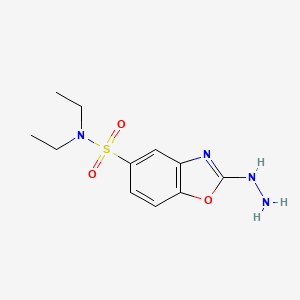
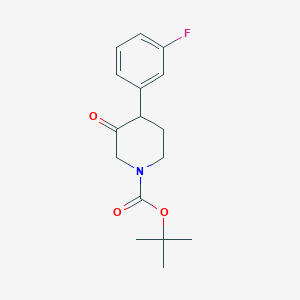
![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)

